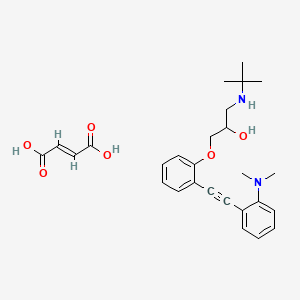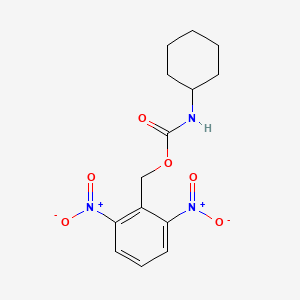![molecular formula C9H16N2 B14272566 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine CAS No. 138192-21-9](/img/structure/B14272566.png)
1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully or partially reduced compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
- 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a][1,3]diazepine
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
Comparison: 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine is unique due to its specific ring structure and the positions of its nitrogen atoms This structural difference can lead to variations in chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
138192-21-9 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1,2,3,4,5,7,8,9-octahydropyrido[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C9H16N2/c1-3-7-11-8-4-2-6-10-9(11)5-1/h5,10H,1-4,6-8H2 |
Clave InChI |
WVFDUZNAUQLQQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCC=C2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
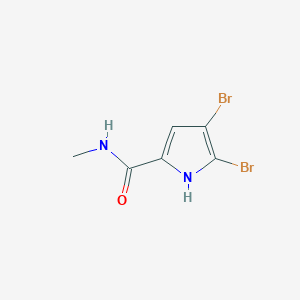
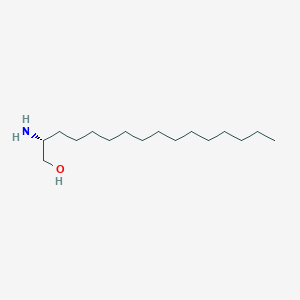
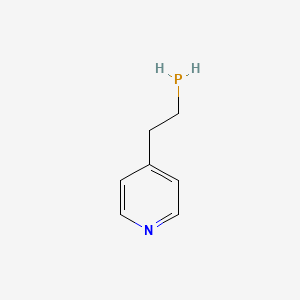
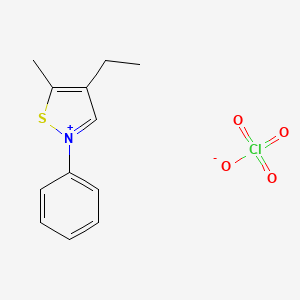

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

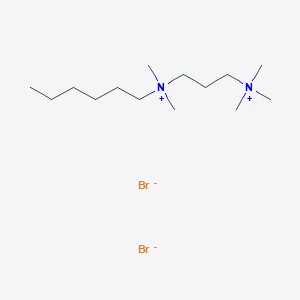

![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
